molecular formula C13H21FN2O3 B8255481 tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B8255481
M. Wt: 272.32 g/mol
InChI Key: ZUBKPUSMZJMSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1810002-63-1) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with molecular formula C13H21FN2O3 and a molecular weight of 272.32 g/mol, is supplied with a typical purity of 97% . Its core structure features a spiro[4.5]decane system, which is a privileged scaffold for designing molecules that interact with biological targets. The fluorine substitution at the 6-position is a critical modification, often employed to fine-tune a molecule's physicochemical properties, metabolic stability, and binding affinity. The primary research application of this diazaspirodecane derivative is as a key synthetic intermediate in the development of potent and selective kinase inhibitors. Specifically, analogs within this chemical class have been utilized in the discovery of potent, selective, and orally bioavailable inhibitors of CDK8 and its paralog CDK19 . The Mediator complex-associated kinase CDK8 has been implicated as a putative oncogene in several cancers, particularly colorectal cancer , and inhibitors derived from this scaffold have demonstrated potent cell-based activity and reduced tumor proliferation in human xenograft models . The Boc-protected amine (tert-butyloxycarbonyl) group is a standard feature that provides strategic synthetic handles for further elaboration, making this reagent a versatile starting point for constructing complex target molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can source this compound from multiple suppliers, with various pack sizes available ranging from 100 mg to 1 g . Key physicochemical properties include a calculated LogP of 0.28 and a polar surface area of 59 Ų, which are favorable for drug-likeness . Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2O3/c1-12(2,3)19-11(18)16-5-4-13(9(14)7-16)6-10(17)15-8-13/h9H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBKPUSMZJMSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC(=O)NC2)C(C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination

Using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to fluorinate an enolate intermediate. For example:

  • Generate an enolate at C6 using LDA or LiHMDS at low temperatures (-78°C).

  • Quench with a fluorinating agent to install the fluorine substituent.

Example Protocol :

Yield : ~70–85% (estimated based on analogous reactions).

Nucleophilic Fluorination

Employing deoxyfluorination agents like DAST or Deoxo-Fluor® to replace hydroxyl or other leaving groups. This method is less common for spiro systems but viable if a hydroxyl precursor is accessible.

Oxidative Functionalization to Install the 3-Oxo Group

The 3-oxo moiety can be introduced via oxidation of a secondary alcohol or through keto-acid coupling:

Swern Oxidation

Oxidizing a 3-alcohol intermediate using oxalyl chloride and dimethyl sulfide, followed by triethylamine. This method offers mild conditions and high functional group tolerance.

Jones Oxidation

Employing CrO₃ in aqueous H₂SO₄/acetone for robust oxidation, though compatibility with Boc groups must be verified.

Boc Protection and Final Product Isolation

The Boc group is typically introduced early in the synthesis to protect the secondary amine. Standard conditions involve:

Yield : 90–95% (based on analogous protections).

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesChallengesEstimated Yield
CyclocondensationSpirocyclization, Boc protectionModular scaffold constructionRegioselectivity control50–60%
Electrophilic FluorinationEnolate formation, fluorinationHigh regiocontrolLow-temperature requirements70–85%
Nucleophilic FluorinationDAST/Deoxo-Fluor® reactionSimplicityLimited substrate scope40–55%
Swern OxidationAlcohol oxidationMild conditionsSensitivity to moisture80–90%

Scalability and Industrial Considerations

Large-scale synthesis necessitates optimizing:

  • Cost-efficiency : Selecting affordable fluorinating agents (e.g., NFSI over Selectfluor®).

  • Purification : Chromatography vs. crystallization; the latter preferred for industrial processes.

  • Safety : Handling hygroscopic reagents (e.g., LDA) and toxic byproducts (e.g., Cr derivatives in Jones oxidation) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
The compound serves as a vital building block in the synthesis of potential pharmaceutical agents. Its unique structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound may exhibit improved binding affinity to biological targets, making them suitable candidates for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of tert-butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate may possess anticancer properties. A study demonstrated that specific modifications to its structure resulted in compounds that effectively inhibited tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Organic Synthesis

Intermediate in Complex Molecule Synthesis
The compound's spirocyclic nature makes it an invaluable intermediate in the synthesis of complex organic molecules. It can be utilized in various synthetic pathways, including:

  • Formation of Heterocycles: The presence of nitrogen atoms in its structure allows for the formation of various heterocyclic compounds, which are essential in medicinal chemistry.
  • Functional Group Transformations: The ketone group can undergo oxidation or reduction reactions, facilitating the introduction of diverse functional groups into synthesized molecules.

Table: Synthetic Applications

Application TypeDescription
Heterocycle FormationUsed as a precursor for synthesizing nitrogen-containing heterocycles.
Functional Group ModificationsKetone group can be oxidized to carboxylic acids or reduced to alcohols.

Biological Studies

Interaction with Biological Targets
Researchers utilize this compound to investigate its interactions with various biological targets. The fluorine atom enhances the compound's lipophilicity and stability, potentially leading to increased bioavailability.

Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, which can either inhibit or activate biological pathways. Ongoing studies aim to elucidate these mechanisms further and assess the therapeutic potential of this compound in treating diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related diazaspiro compounds include substituent type/position, heteroatom presence, and oxo group placement. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Oxo Position Purity Key Features
tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Target) Not Provided C13H20FN2O3 (Est.) ~254.3 (Est.) 6-Fluoro 3 N/A Fluorine enhances electronegativity
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1375303-54-0 C19H25FN2O3 348.41 4-(4-Fluorophenyl) 3 N/A Bulky aromatic substituent
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 C13H22N2O3 254.33 None 3 98% Base structure without substituents
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 268550-48-7 C12H20N2O3 256.3 None 1 97% Oxo position alters ring conformation
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate 169206-55-7 C12H20N2O4 256.3 1-Oxa 2 97% Oxygen atom in heterocycle
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate N/A C16H30N2O4 314.42 3-Ethyl (S-configuration) 2 95% Chiral center, ethyl group

Key Findings from Comparative Analysis

The 4-(4-fluorophenyl) group in CAS 1375303-54-0 introduces steric bulk and aromaticity, likely improving lipophilicity but reducing solubility .

Oxo Position :

  • The 3-oxo group in the target compound forms a lactam ring, enabling hydrogen bonding and influencing tautomerism. In contrast, 1-oxo (CAS 268550-48-7) and 2-oxo (CAS 169206-55-7) variants exhibit distinct conformational preferences and reactivity .

Chiral Centers and Alkyl Groups :

  • The ethyl substituent in BLD Pharm’s compound (CAS N/A) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1810002-63-1) is a synthetic organic compound notable for its unique spirocyclic structure, which includes a fluorine atom and a ketone group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H21FN2O3
  • Molecular Weight : 272.32 g/mol
  • Purity : Typically available at 97% purity
  • Structural Features : The presence of the fluorine atom enhances stability and lipophilicity, which may influence its biological interactions.

The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine atom and ketone group are crucial for binding affinity and reactivity, potentially leading to inhibition or activation of enzymes or receptors involved in various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures, similar to this compound, exhibit significant anticancer properties. For instance, research has shown that related piperidine derivatives can induce apoptosis in tumor cells and have better cytotoxicity compared to standard treatments like bleomycin . The three-dimensional structure of these compounds enhances their interaction with protein binding sites, making them promising candidates in cancer therapy.

Neuroprotective Effects

The compound also shows potential in neuroprotection. Analogous compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. By inhibiting these enzymes, such compounds can potentially improve cognitive function and reduce neurodegeneration .

Antimicrobial Activity

There are indications that derivatives of diazaspiro compounds can inhibit fungal growth by targeting chitin synthase, which is crucial for fungal cell wall integrity. This suggests that this compound could possess antimicrobial properties worth exploring further .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateStructureAnticancer activity through apoptosis induction
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylateStructurePotential neuroprotective effects
tert-butyl 4-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateStructureAntimicrobial properties against fungi

Case Studies

  • Cancer Therapy : A study involving a series of piperidine derivatives demonstrated that certain structural modifications led to enhanced anticancer activity in vitro against FaDu hypopharyngeal tumor cells. The spirocyclic nature was pivotal in increasing binding affinity to cancer-related targets .
  • Neurodegenerative Diseases : In research focused on Alzheimer's disease models, compounds similar to tert-butyl 6-fluoro-3-oxo demonstrated dual inhibition of AChE and BuChE, suggesting potential for cognitive enhancement and neuroprotection in therapeutic applications .

Q & A

Basic: What are the critical safety precautions for handling tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity before use, full-face respirators (NIOSH-approved N100/P3 filters), and flame-retardant antistatic lab coats to prevent skin/eye contact and inhalation .
  • Storage: Store in tightly sealed containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture or electrostatic discharge, as spirocyclic compounds often exhibit hygroscopic or reactive tendencies .
  • Spill Management: Collect spills using vacuum systems with HEPA filters, and dispose of waste via licensed hazardous chemical disposal services to avoid environmental release .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Reaction Conditions: Use anhydrous potassium carbonate as a base in refluxing acetonitrile (6–8 hours) to facilitate nucleophilic substitution reactions, as demonstrated in analogous spirocyclic diazaspiro systems .
  • Purification: Employ flash chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to separate byproducts. Monitor via HPLC (C18 columns, 254 nm UV detection) to confirm >95% purity .
  • Analytical Validation: Characterize intermediates using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural fidelity, particularly for the fluorinated spirocenter .

Basic: What analytical methods are recommended for characterizing this compound’s stability under varying conditions?

Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for tert-butyl carbamates) .
  • Hydrolytic Stability: Incubate in buffered solutions (pH 3–9) at 25°C/40°C for 48 hours, followed by LC-MS to detect hydrolysis products (e.g., free amine or carboxylic acid derivatives) .
  • Light Sensitivity: Use UV-Vis spectroscopy (200–400 nm) to assess photodegradation in quartz cells under controlled irradiance .

Advanced: How should researchers address contradictory data in toxicity profiles for structurally similar spirocyclic compounds?

Answer:

  • Data Triangulation: Cross-reference SDS entries for analogous compounds (e.g., tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to identify common hazards (e.g., nitrogen oxide release during combustion) .
  • In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity (LD50_{50}) and prioritize in vitro assays (e.g., Ames test for mutagenicity) when experimental data are absent .
  • Controlled Exposure Studies: Perform acute dermal/ocular irritation tests on reconstituted human epidermis models (EpiDerm™) to validate safety thresholds .

Basic: What are the environmental precautions for disposing of this compound?

Answer:

  • Waste Segregation: Collect contaminated materials (gloves, filters) in UN-certified containers labeled for halogenated organic waste .
  • Neutralization: Treat aqueous residues with activated charcoal (1 g/L) to adsorb residual fluorinated compounds before incineration at >1,000°C .
  • Regulatory Compliance: Follow EPA 40 CFR Part 261 for hazardous waste manifests and consult institutional EH&S protocols for documentation .

Advanced: How does the fluorinated spirocyclic structure influence its reactivity in medicinal chemistry applications?

Answer:

  • Electron-Withdrawing Effects: The 6-fluoro group increases electrophilicity at the 3-oxo position, enhancing susceptibility to nucleophilic attack (e.g., in protease inhibitor prodrugs) .
  • Conformational Rigidity: Spiro[4.5]decane systems restrict rotational freedom, improving target binding affinity. Compare with non-fluorinated analogs using molecular docking (AutoDock Vina) to quantify ΔG differences .
  • Metabolic Stability: Fluorination reduces CYP450-mediated oxidation; validate via liver microsome assays (human/rat, 1 µM substrate, 30-min incubation) .

Basic: What storage conditions prevent degradation of tert-butyl carbamate derivatives?

Answer:

  • Temperature: Store at 2–8°C in amber glass vials to minimize thermal and photolytic decomposition .
  • Moisture Control: Use desiccants (silica gel or molecular sieves) in containers, as hydrolysis of the tert-butyloxycarbonyl (Boc) group generates CO2_2 and tertiary butanol .
  • Inert Atmosphere: Purge storage containers with argon or nitrogen to prevent oxidation of the diazaspiro ring .

Advanced: How can researchers resolve spectral ambiguities in characterizing this compound’s regioisomers?

Answer:

  • NMR Strategies: Use 19^{19}F NMR to distinguish regioisomers based on fluorine coupling constants (e.g., 3JFH^3J_{F-H} vs. 4JFH^4J_{F-H}) .
  • X-ray Crystallography: Grow single crystals in dichloromethane/hexane (1:5) to confirm absolute configuration, particularly for the 6-fluoro substituent .
  • Tandem MS/MS: Fragment ions at m/z 240.3 ([M+H]+^+) to identify cleavage patterns unique to the diazaspiro scaffold .

Basic: What are the first-aid protocols for accidental exposure during synthesis?

Answer:

  • Inhalation: Immediately move to fresh air; administer oxygen if breathing is labored. Seek medical evaluation for potential pulmonary edema .
  • Dermal Contact: Wash with 10% polyethylene glycol 400 solution for 15 minutes to solubilize fluorinated organics, followed by soap and water .
  • Ocular Exposure: Irrigate with 0.9% saline solution (pH 7.4) for 20 minutes using a Morgan Lens to ensure full corneal coverage .

Advanced: What methodologies validate the absence of genotoxic impurities in scaled-up batches?

Answer:

  • LC-MS/MS Quantification: Screen for alkylating agents (e.g., residual bromoethoxy intermediates) with detection limits <0.1 ppm using MRM transitions .
  • Comet Assay: Assess DNA damage in human lymphoblastoid cells (TK6 line) exposed to 1 mg/mL of the compound for 24 hours .
  • Threshold Analysis: Apply ICH M7 guidelines to classify impurities as Class 1–5 based on mutagenic potential, requiring control to ≤30 µg/day .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.